molecular formula C6H6N2O3 B3104982 2-Methyl-4-nitropyridin-3-ol CAS No. 15128-83-3

2-Methyl-4-nitropyridin-3-ol

Cat. No.: B3104982
CAS No.: 15128-83-3
M. Wt: 154.12 g/mol
InChI Key: UZTUQEPEJPQZBC-UHFFFAOYSA-N
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Description

“2-Methyl-4-nitropyridin-3-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of nitropyridine, which is a class of compounds that have been used as intermediates in the synthesis of various pharmaceutical and agrochemical compounds .


Synthesis Analysis

The synthesis of nitropyridines, including “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a nitro group (-NO2) attached at the 4-position and a hydroxyl group (-OH) at the 3-position . The methyl group (-CH3) is attached at the 2-position .


Chemical Reactions Analysis

Nitropyridines, including “this compound”, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 154.12300 . It has a predicted density of 1.411±0.06 g/cm3 and a predicted boiling point of 354.1±37.0 °C . The melting point is reported to be 273 °C .

Scientific Research Applications

Vibrational and Molecular Structure Studies

2-Methyl-4-nitropyridin-3-ol has been a subject of interest in studies focused on understanding molecular structure and stability. For instance, Balachandran et al. (2012) conducted a detailed analysis of the conformational stability and vibrational properties of related nitropyridines using density functional theory. They examined molecular stability and bond strength through natural bond orbital analysis, providing insights into charge transfer and chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).

Fluorescent Probe Development

Research by Singh et al. (2020) explored the development of fluorescent probes based on aminoethylpyridine, which has structural similarities to this compound. These probes show potential for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, indicating the applicability of nitropyridines in environmental and biological sensing (Singh, Thakur, Raj, & Pandey, 2020).

Molecular and Crystal Structure Elucidation

The study of molecular and crystal structures of nitropyridine derivatives, including those related to this compound, was carried out by Bryndal et al. (2012). Their research involved analyzing crystal structures and employing density functional theory to compare the molecular structures obtained from X-ray studies. This kind of research is crucial for understanding the properties and potential applications of these compounds (Bryndal et al., 2012).

Safety and Hazards

Nitropyridines, including “2-Methyl-4-nitropyridin-3-ol”, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUQEPEJPQZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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